1,3,5,7-Cyclooctatetrayne
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Overview
Description
1,3,5,7-Cyclooctatetrayne is an unsaturated hydrocarbon with the molecular formula C₈H₈annulene. This compound is a colorless to light yellow flammable liquid at room temperature. Unlike benzene, which is aromatic, this compound is not aromatic, although its dianion form, cyclooctatetraenide, is .
Preparation Methods
1,3,5,7-Cyclooctatetrayne can be synthesized through various methods. One common method involves the valence isomerization of cubanes. This process is catalyzed by rhodium (I) and involves the transformation of cubane derivatives into cyclooctatetraene . Another method involves the alkylation and subsequent elimination reactions. The compound can also be purified by shaking with aqueous silver nitrate, followed by fractional distillation under vacuum .
Chemical Reactions Analysis
1,3,5,7-Cyclooctatetrayne undergoes several types of chemical reactions:
Oxidation: It can react with strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: The compound can be reduced by molecular calcium hydride, among other reducing agents.
Addition Reactions: Unlike benzene, which undergoes substitution reactions, this compound undergoes addition reactions due to its polyene nature.
Common reagents used in these reactions include silver nitrate for purification and molecular calcium hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,5,7-Cyclooctatetrayne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5,7-Cyclooctatetrayne involves its reactivity as a polyene. It undergoes addition reactions, which are characteristic of its non-aromatic nature. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,3,5,7-Cyclooctatetrayne can be compared with other similar compounds, such as:
Cyclooctane: Unlike this compound, cyclooctane is a saturated hydrocarbon and does not undergo addition reactions.
Tetraphenylene: This compound is another polyene but has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its non-aromatic nature and its ability to undergo addition reactions, making it distinct from aromatic compounds like benzene.
Properties
CAS No. |
102508-17-8 |
---|---|
Molecular Formula |
C8 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
cyclooctatetrayne |
InChI |
InChI=1S/C8/c1-2-4-6-8-7-5-3-1 |
InChI Key |
GRSMROYMIMVIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#C1 |
Origin of Product |
United States |
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